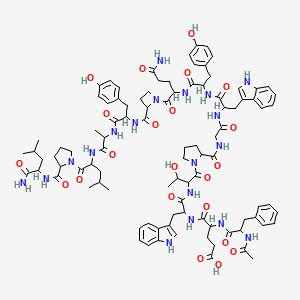![molecular formula C43H49Cl2N10O7P B10857899 4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIAIS164018 (hydrochloride) is a compound known for its role as a PROTAC-based degrader targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It exhibits IC50 values of 2.5 nM for ALK and 6.6 nM for ALK G1202R, making it a potent inhibitor of these kinases . This compound is particularly significant in cancer research due to its ability to inhibit cancer cell migration and invasion, induce G1 cell cycle arrest, and promote apoptosis .
Preparation Methods
The synthesis of SIAIS164018 (hydrochloride) involves multiple steps, including the formation of the PROTAC structure, which links a ligand for the target protein (ALK/EGFR) to a ligand for an E3 ubiquitin ligase via a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
SIAIS164018 (hydrochloride) undergoes several types of chemical reactions, primarily related to its function as a PROTAC. These reactions include:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Affecting the oxidation states of the molecule’s components.
Hydrolysis: Breaking down the compound in the presence of water.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and specific pH conditions. The major products formed from these reactions are typically intermediates that lead to the final PROTAC structure .
Scientific Research Applications
SIAIS164018 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the degradation of ALK and EGFR proteins.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cancer cell migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve ALK and EGFR mutations, such as non-small cell lung cancer.
Mechanism of Action
SIAIS164018 (hydrochloride) exerts its effects through the PROTAC mechanism, which involves the recruitment of an E3 ubiquitin ligase to the target protein (ALK/EGFR). This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets involved include ALK and EGFR, and the pathways affected are those related to cell cycle regulation, apoptosis, and cancer cell migration .
Comparison with Similar Compounds
SIAIS164018 (hydrochloride) is unique compared to other similar compounds due to its dual targeting of ALK and EGFR. Similar compounds include:
Brigatinib: Another ALK inhibitor, but SIAIS164018 (hydrochloride) has shown superior properties in terms of inhibiting cancer cell migration and invasion.
Crizotinib: An ALK and ROS1 inhibitor, but it does not have the same PROTAC-based degradation mechanism.
Entrectinib: Targets ALK, ROS1, and NTRK, but again lacks the PROTAC mechanism.
SIAIS164018 (hydrochloride) stands out due to its ability to degrade multiple oncoproteins involved in metastasis, such as focal adhesion kinase (FAK), proline-rich tyrosine kinase 2 (PYK2), and protein tyrosine kinase 6 (PTK6), which is not observed with the other compounds .
Properties
Molecular Formula |
C43H49Cl2N10O7P |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C43H48ClN10O7P.ClH/c1-61-34-23-27(11-12-30(34)48-43-46-24-29(44)39(50-43)47-31-8-4-5-10-35(31)62(2,3)60)51-17-15-26(16-18-51)52-19-21-53(22-20-52)37(56)25-45-32-9-6-7-28-38(32)42(59)54(41(28)58)33-13-14-36(55)49-40(33)57;/h4-12,23-24,26,33,45H,13-22,25H2,1-3H3,(H,49,55,57)(H2,46,47,48,50);1H |
InChI Key |
CKXWIOLBMVQSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)






![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)


![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)

